

Cy3-PEG7-SCO chemical structure and properties

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Compound of Interest

Compound Name: Cy3-PEG7-SCO

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In-Depth Technical Guide: Cy3-PEG7-SCO

For Researchers, Scientists, and Drug Development Professionals

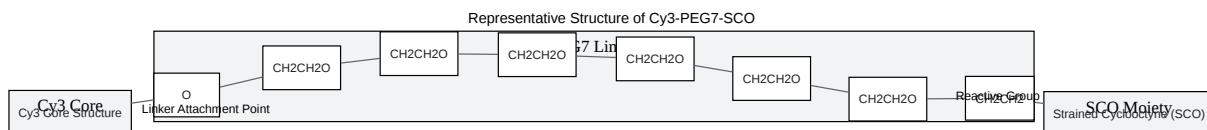
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **Cy3-PEG7-SCO**, a fluorescent probe designed for bioorthogonal labeling and detection.

Core Concepts: Chemical Structure and Properties

Cy3-PEG7-SCO is a specialized fluorescent labeling reagent. Its structure is a composite of three key functional units:

- Cy3 (Cyanine 3): A bright, orange-fluorescent dye that serves as the reporter molecule. It is known for its high quantum yield and photostability.[1]
- PEG7 (Heptaethylene Glycol): A seven-unit polyethylene glycol linker. This hydrophilic spacer enhances the water solubility of the molecule and minimizes steric hindrance, which can be beneficial when labeling sensitive biomolecules.
- SCO (Strained Cyclooctyne): A reactive group that enables covalent attachment to other molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency and selectivity under physiological conditions without interfering with native biological processes.[2][3][4][5]

While a definitive chemical structure diagram for **Cy3-PEG7-SCO** is not widely published, a plausible representative structure is presented below. This structure is based on the known components of the molecule.



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Caption: Representative Structure of **Cy3-PEG7-SCO**.

Physicochemical and Spectroscopic Properties

The quantitative properties of **Cy3-PEG7-SCO** are summarized in the table below. The spectral data are based on the core Cy3 fluorophore and may exhibit slight variations upon conjugation.

| Property | Value | Reference |
|--|---|-----------|
| Molecular Formula | C ₅₅ H ₈₁ N ₄ O ₁₀ Cl | [6] |
| Molecular Weight | 993.72 g/mol | [6] |
| Purity | > 95% | [6] |
| Excitation Maximum (λ_{ex}) | ~550 nm | [1] |
| Emission Maximum (λ_{em}) | ~570 nm | [1] |
| Molar Extinction Coefficient (ϵ) | ~150,000 M ⁻¹ cm ⁻¹ | |
| Appearance | Dark red solid or viscous liquid | |
| Solubility | Soluble in water and common organic solvents (e.g., DMSO, DMF) | |
| Storage Conditions | -20°C, protect from light and moisture | [6] |

Experimental Protocols

The primary application of **Cy3-PEG7-SCO** is the fluorescent labeling of azide-modified biomolecules via SPAAC. Below is a general protocol for the bioconjugation of an azide-containing protein.

Protocol: Labeling of Azide-Modified Protein with Cy3-PEG7-SCO

- Reagent Preparation:
 - Dissolve the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.
 - Prepare a stock solution of **Cy3-PEG7-SCO** in an organic solvent such as DMSO at a concentration of 1-10 mM.
- Conjugation Reaction:

- Add the **Cy3-PEG7-SCO** stock solution to the protein solution. A 1.5 to 3.0 molar excess of the **Cy3-PEG7-SCO** reagent relative to the protein is recommended.
- Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 2-12 hours. Protect the reaction from light.

• Purification:

- Remove the unreacted **Cy3-PEG7-SCO** and any reaction byproducts from the labeled protein. This can be achieved by:
 - Size-exclusion chromatography (SEC): Use a resin with an appropriate molecular weight cutoff for the target protein.
 - Dialysis: Dialyze the reaction mixture against the desired buffer.

• Characterization:

- Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy3 (~550 nm).
- The DOL can be calculated using the following formula: $DOL = (A_{max} \times \epsilon_{protein}) / [(A_{280} - A_{max} \times CF_{280}) \times \epsilon_{dye}]$ Where:
 - A_{max} = Absorbance at the Cy3 maximum (~550 nm)
 - A_{280} = Absorbance at 280 nm
 - $\epsilon_{protein}$ = Molar extinction coefficient of the protein at 280 nm
 - ϵ_{dye} = Molar extinction coefficient of Cy3 at its maximum (~150,000 M⁻¹cm⁻¹)
 - CF_{280} = Correction factor for the dye's absorbance at 280 nm

• Storage:

- Store the purified Cy3-labeled protein under appropriate conditions, typically at 4°C or -20°C, protected from light.

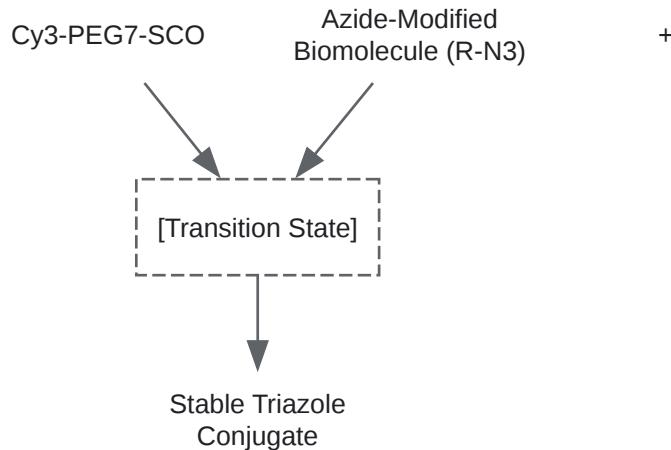
Signaling Pathways and Experimental Workflows

Cy3-PEG7-SCO is a versatile tool for a variety of applications that involve the detection and visualization of biomolecules. Its use in signaling pathway studies is typically indirect, serving as a reporter to track the localization or interaction of a protein of interest within a pathway.

Reaction Mechanism: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The core of **Cy3-PEG7-SCO**'s utility lies in the SPAAC reaction. This reaction involves the [3+2] cycloaddition of the strained alkyne (SCO) with an azide-functionalized molecule to form a stable triazole linkage.

Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)



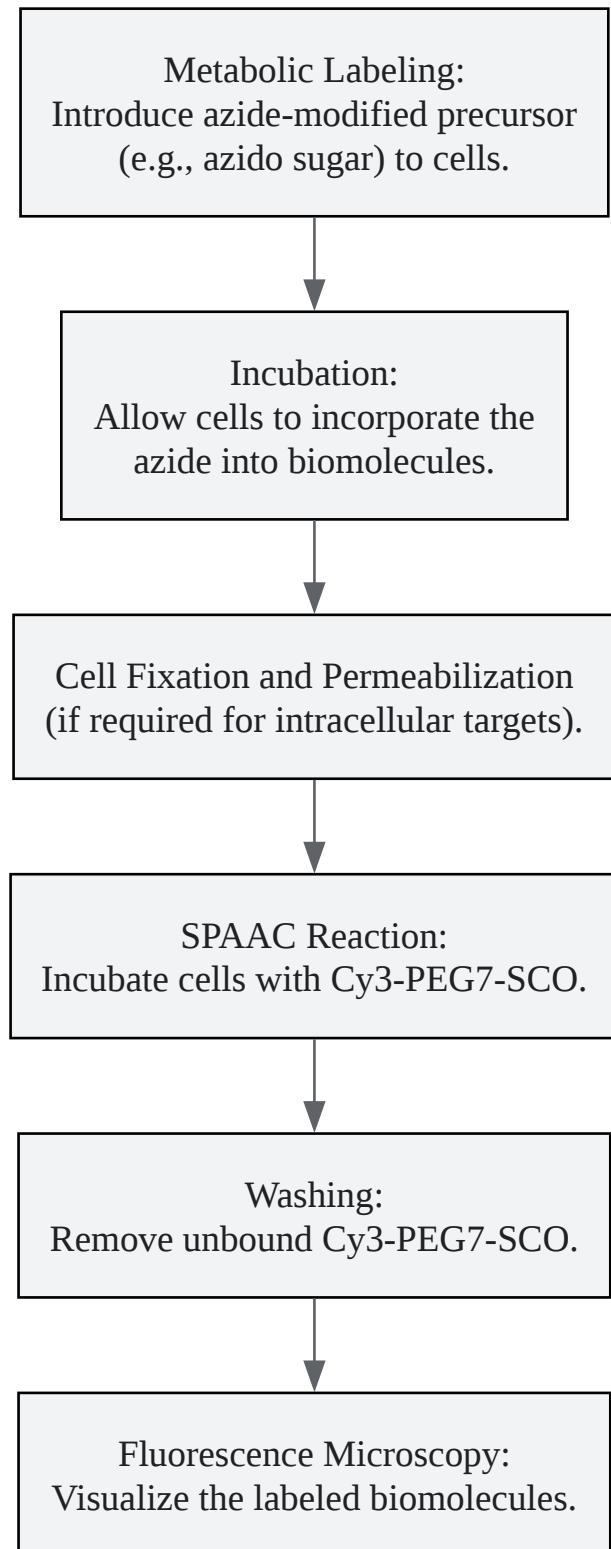
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Caption: Mechanism of SPAAC.

Experimental Workflow: Fluorescent Labeling and Detection

A typical experimental workflow involving **Cy3-PEG7-SCO** for cellular imaging is depicted below. This process begins with the introduction of an azide-modified precursor into a biological system, followed by labeling with **Cy3-PEG7-SCO** and subsequent visualization.

Experimental Workflow for Cellular Imaging

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Caption: Cellular Imaging Workflow.

Conclusion

Cy3-PEG7-SCO is a powerful and versatile tool for researchers in various fields, including cell biology, proteomics, and drug development. Its bright and stable fluorescence, coupled with the bioorthogonality of the SPAAC reaction, enables precise and sensitive labeling of biomolecules in complex biological systems. This guide provides the foundational knowledge required to effectively incorporate **Cy3-PEG7-SCO** into experimental designs.

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